2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Overview
Description
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N8O2 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is synthesized as an intermediate for the preparation of the antitumor drug temozolomide . Temozolomide targets DNA, specifically the guanine segment of a sequence of three or more guanines .
Mode of Action
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide could be hydrolyzed in vivo to form an active metabolite . This active metabolite is similar to the active form of temozolomide, which attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .
Biochemical Pathways
Its active metabolite, similar to that of temozolomide, causes dna methylation . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells .
Pharmacokinetics
It is known that the compound could be hydrolyzed in vivo to form an active metabolite .
Biochemical Analysis
Biochemical Properties
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with DNA, leading to the formation of DNA adducts that can result in cell cycle arrest and apoptosis . It is known to interact with enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT), which repairs the DNA damage caused by alkylating agents . The interaction with MGMT is particularly important as it determines the sensitivity of tumor cells to the compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage, which in turn activates cell signaling pathways involved in DNA repair, cell cycle regulation, and apoptosis . It has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming adducts that interfere with DNA replication and transcription . This binding leads to the activation of DNA damage response pathways, including the recruitment of proteins such as ATRIP and ATR, which initiate cell cycle arrest and apoptosis . The compound also inhibits the activity of MGMT, preventing the repair of DNA damage and enhancing its cytotoxic effects on tumor cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that it maintains its cytotoxic effects on tumor cells, leading to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other biomolecules.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Studies have identified a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dose optimization in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic activation to form reactive intermediates that interact with DNA and other biomolecules . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels have been observed, with alterations in pathways related to nucleotide synthesis and energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by interacting with DNA . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA to exert its cytotoxic effects . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the nucleus . Additionally, the compound may localize to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and apoptosis.
Properties
IUPAC Name |
2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDSVYJWAWEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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